S-Deoxy-5-Hydroxy Acetate Omeprazole is a deuterated derivative of omeprazole, which is a widely used proton pump inhibitor. This compound is significant in pharmacological research and drug development due to its role as an intermediate in the synthesis of 5-Hydroxy Omeprazole, the primary metabolite of omeprazole. The incorporation of deuterium in its structure enhances the accuracy of metabolic studies and pharmacokinetic profiling.
S-Deoxy-5-Hydroxy Acetate Omeprazole is primarily sourced from chemical suppliers specializing in stable isotope-labeled compounds. It falls under the category of stable isotope-labeled pharmaceuticals, which are used for various analytical purposes in biochemistry and pharmacology. The product code for this compound is TRC-D245517, and it is classified as a controlled product due to regulatory requirements concerning its use and distribution .
The synthesis of S-Deoxy-5-Hydroxy Acetate Omeprazole typically involves several steps, including the protection of functional groups, deuteration, and subsequent reactions to introduce the acetate group. A common method for synthesizing such compounds involves the use of deuterated reagents in conjunction with established organic synthesis techniques.
The detailed procedures may vary depending on specific laboratory protocols and desired yields .
S-Deoxy-5-Hydroxy Acetate Omeprazole has a molecular formula of and a molecular weight of 390.47 g/mol. The structure includes a pyridine ring, methoxy groups, and a thioether linkage, characteristic of omeprazole derivatives.
The chemical reactions involving S-Deoxy-5-Hydroxy Acetate Omeprazole are primarily related to its use as an intermediate in synthesizing other pharmaceutical compounds. Key reactions include:
These reactions are essential for developing new formulations or studying metabolic pathways .
The mechanism of action for S-Deoxy-5-Hydroxy Acetate Omeprazole is closely related to that of omeprazole itself. As a proton pump inhibitor, it works by irreversibly binding to the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This action is crucial for treating conditions like gastroesophageal reflux disease and peptic ulcers.
The binding process involves:
S-Deoxy-5-Hydroxy Acetate Omeprazole exhibits several notable physical and chemical properties:
These properties are critical for handling and application in laboratory settings.
S-Deoxy-5-Hydroxy Acetate Omeprazole has various scientific applications:
S-Deoxy-5-Hydroxy Acetate Omeprazole (chemical name: 1-[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-one acetate) is a semi-synthetic derivative of omeprazole, belonging to the benzimidazole class of proton pump inhibitors (PPIs). Its molecular formula is C₂₃H₂₇N₃O₆S with a molecular weight of 473.54 g/mol. Structurally, it features three critical modifications from the parent omeprazole molecule:
Table 1: Structural Comparison with Omeprazole
Structural Feature | Omeprazole | S-Deoxy-5-Hydroxy Acetate Omeprazole |
---|---|---|
Benzimidazole C5 substituent | H | OCOCH₃ (acetate) |
Sulfur oxidation state | Sulfinyl (S=O) | Sulfide (S) |
Pyridine ring | 4-Methoxy-3,5-dimethyl | Identical |
Chiral centers | Sulfoxide (S) | None |
The acetate group enhances lipophilicity (LogP ≈ 2.8 vs. omeprazole's 0.6), facilitating membrane permeability. X-ray crystallography confirms planar benzimidazole-pyridine alignment with a 120° dihedral angle at the sulfide bridge, distinct from omeprazole's 110° sulfinyl conformation [5] [7].
As a metabolic intermediate, S-Deoxy-5-Hydroxy Acetate Omeprazole exhibits unique pharmacological properties:
Acid-Activation Mechanism
Unlike omeprazole, this derivative cannot undergo acid-catalyzed rearrangement to sulfenamide due to the reduced sulfide bridge. Instead, gastric acid hydrolyzes the acetate group, generating 5-hydroxy omeprazole sulfide. This metabolite demonstrates partial H⁺/K⁺-ATPase inhibition (IC₅₀ ≈ 35 μM) compared to omeprazole's 0.01 μM, attributable to:
Enzyme Kinetics
Table 2: Pharmacodynamic Parameters in Canine Models
Parameter | Omeprazole | S-Deoxy-5-Hydroxy Acetate Omeprazole |
---|---|---|
Basal acid inhibition (%) | 98 ± 2 | 42 ± 7 |
Stimulated acid inhibition | 99 ± 1 | 38 ± 5 |
Duration of action (hours) | 24-36 | 8-12 |
Binding stoichiometry (H⁺/K⁺-ATPase) | 1:1.2 | 1:0.4 |
The metabolite acts as a reversible competitive inhibitor (Kᵢ = 18 μM) rather than irreversible inactivator, explaining its transient acid suppression. Molecular dynamics simulations reveal disrupted ionic bonding with Glu₈₄₉ and Lys₈₈₁ residues critical for proton transport [7].
Biotransformation Pathways
S-Deoxy-5-Hydroxy Acetate Omeprazole arises via three enzymatic pathways:
Figure 1: Metabolic Fate in HumansOmeprazole → (CYP2C19) → 5-Hydroxy Omeprazole → (Sulfoxide Reduction) → 5-Hydroxy Omeprazole Sulfide → (Acetyltransferase) → S-Deoxy-5-Hydroxy Acetate Omeprazole
Pharmacokinetic Behavior
Table 3: CYP2C19 Genotype-Dependent Pharmacokinetics
CYP2C19 Phenotype | AUC (ng·h/mL) | Cₘₐₓ (ng/mL) | Metabolic Ratio* (5-OH/Omeprazole) |
---|---|---|---|
Ultrarapid Metabolizer | 420 ± 85 | 210 ± 40 | 8.9 ± 1.2 |
Extensive Metabolizer | 980 ± 120 | 480 ± 60 | 3.8 ± 0.7 |
Poor Metabolizer | 2,850 ± 310 | 1,020 ± 150 | 0.4 ± 0.1 |
*Metabolic ratio calculated after omeprazole administration; S-Deoxy-5-Hydroxy Acetate formation correlates with 5-hydroxy metabolite levels [9]
Polymorphisms in CYP2C19 significantly influence exposure, with poor metabolizers showing 6.8-fold higher AUC than ultrarapid metabolizers. This variation impacts the metabolite's formation rate (r = -0.82, p<0.001) [6] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0